(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that features a combination of furan, benzofuran, and dioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-carbaldehyde derivative and a benzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate derivative under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. The furan and benzofuran moieties may interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions allows it to form covalent bonds with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
- (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-4-carboxylate
- (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate
Uniqueness
The uniqueness of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O7/c1-12-16(29-22(24)13-4-6-17-18(9-13)27-11-26-17)7-5-15-20(23)19(28-21(12)15)10-14-3-2-8-25-14/h2-10H,11H2,1H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVSQSHPHQCJNC-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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